1-(4-Hydroxyphenyl)nonan-1-one

17β-HSD3 Inhibition Enzyme Assay Structure-Activity Relationship

This synthetic grade ensures high-purity, consistent starting material for 17β-HSD3 inhibitor development. The nonyl (C9) chain is essential: a two-carbon reduction to C7 causes a 27-fold potency loss, making generic analogues unsuitable. Use as a benchmark scaffold (IC50 = 2.86 µM) for SAR studies, methanesulfonate probe synthesis, or antimicrobial research requiring a free phenolic moiety.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 14392-69-9
Cat. No. B119691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)nonan-1-one
CAS14392-69-9
Synonyms1-(4-Hydroxyphenyl)-1-nonanone;  Pelargonyl-4-phenol; 
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3
InChIKeyJZBXYOOARNRUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxyphenyl)nonan-1-one (CAS 14392-69-9) – A High-Purity Alkyl-Phenylketone for Enzyme Inhibition & Chemical Synthesis


1-(4-Hydroxyphenyl)nonan-1-one (CAS 14392-69-9), also known as 4'-Hydroxynonanophenone or p-Hydroxynonanophenone, is a synthetic alkyl-phenylketone belonging to the class of aromatic compounds characterized by a ketone group substituted with a nonyl chain and a para-hydroxyphenyl moiety [1]. This compound is a stable, crystalline solid (Melting Point: 53–57 °C) with a molecular weight of 234.33 g/mol, exhibiting moderate lipophilicity (XlogP = 4.80) [1] [2]. Unlike its endogenous isomer found as a minor constituent in Humulus lupulus (hops), the synthetic grade of this ketone provides researchers with a reliable, high-purity starting material for the precise development of non-steroidal inhibitors, advanced organic synthesis, and structure-activity relationship (SAR) studies [1].

Why Generic Alkyl-Phenylketone Substitution Fails: The Critical Influence of Nonyl Chain Length on 17β-HSD3 Inhibition


Within the alkyl-phenylketone class, the biological activity is highly sensitive to minor alterations in the carbon chain length, a factor that precludes the interchangeable use of generic analogues. While the compound class generally inhibits the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key target in hormone-dependent diseases, the magnitude of inhibition is directly correlated with the hydrophobicity and length of the alkyl substituent [1]. Research demonstrates a steep SAR cliff, wherein a simple two-carbon reduction from the nonyl (C9) to the heptyl (C7) chain results in a dramatic 27-fold decrease in potency [1]. Consequently, the selection of 1-(4-Hydroxyphenyl)nonan-1-one is not a matter of general class utility but a specific requirement for achieving the high inhibitory potency and SAR profile documented in the primary literature, making generic substitutions scientifically invalid for comparative studies.

Quantitative Evidence Guide: Why 1-(4-Hydroxyphenyl)nonan-1-one is the Preferred Reagent


17β-HSD3 Inhibitory Potency: A 6.3-Fold Increase Over the C6 Analogue

1-(4-Hydroxyphenyl)nonan-1-one is identified as the most potent inhibitor in a homologous series of 4-hydroxyphenyl ketones, demonstrating a 6.3-fold improvement in IC50 compared to the hexyl (C6) analogue. This quantifies the critical importance of the nine-carbon alkyl chain for achieving high-affinity binding to the 17β-HSD3 active site [1].

17β-HSD3 Inhibition Enzyme Assay Structure-Activity Relationship

Optimal Chain Length for 17β-HSD3 Inhibition: The Nonyl (C9) Superiority Over the Undecyl (C11) Analogue

While both long-chain ketones exhibit strong inhibition, the nonyl (C9) derivative retains a 2.6-fold advantage in potency over the longer undecyl (C11) analogue, demonstrating that extending the chain beyond nine carbons is not beneficial for 17β-HSD3 inhibition. This highlights the nonyl chain as the optimal length for this pharmacophore [1].

17β-HSD3 Inhibition Drug Discovery Enzyme Assay

Isozyme Selectivity Profile: 17β-HSD3 vs. 17β-HSD1 and 3β-HSD

1-(4-Hydroxyphenyl)nonan-1-one demonstrates a clear selectivity profile, being a potent inhibitor of 17β-HSD3 while exhibiting negligible activity against related steroidogenic enzymes 17β-HSD1 and 3β-HSD. At a high concentration of 100 µM, it only achieved ~36% inhibition of 17β-HSD1, and at 500 µM it showed less than 10% inhibition of 3β-HSD [1]. This contrasts with the general class behavior of being weak inhibitors across the board [1].

Enzyme Selectivity Steroidogenesis 17β-HSD3

Chemical Identity and Synthetic Utility: A Stable Building Block for Methanesulfonate Derivatives

The compound serves as a validated, commercially available precursor for the synthesis of methanesulfonate derivatives, which function as chemical probes for the active site of 17β-HSD3 . This application is not a generic property of all alkyl-phenylketones; it relies on the specific physicochemical properties of the nonyl chain to facilitate derivatization and subsequent enzyme interaction studies .

Organic Synthesis Chemical Probes 17β-HSD3

SAR Analysis of 4-Hydroxyphenyl Ketones: IC50 Comparison Across C1 to C11 Chain Lengths

A comprehensive SAR analysis reveals that 1-(4-hydroxyphenyl)nonan-1-one (C9) possesses the lowest IC50 value among all evaluated 4-hydroxyphenyl ketones, establishing it as the benchmark for potency within this series. The data shows a clear structure-activity relationship where potency increases with chain length up to C9, after which it declines, making the C9 compound the most effective inhibitor for comparative studies [1].

SAR Analysis 17β-HSD3 Inhibition Alkyl Chain Length

Antimicrobial Potential: A Distinct Profile from Structural Analogues

While direct quantitative data for 1-(4-Hydroxyphenyl)nonan-1-one against specific microbial strains is not available, studies on closely related 1-(hydroxyphenyl)-1-nonen-3-ones demonstrate that antimicrobial activity is a property conferred by the phenolic group and is virtually abolished by etherification or esterification [1]. This supports the inference that the free phenolic group in this compound is a critical determinant for any antimicrobial application, differentiating it from its O-substituted derivatives which are devoid of activity [1].

Antimicrobial Activity Fungal Pathogens Phenolic Ketones

Optimal Applications for 1-(4-Hydroxyphenyl)nonan-1-one in Advanced Research


Development of 17β-HSD3 Inhibitors for Prostate Cancer Research

Given its proven potency (IC50 = 2.86 µM) and its documented selectivity profile against 17β-HSD3 over 17β-HSD1 and 3β-HSD, this compound serves as an ideal starting point or reference standard for medicinal chemistry campaigns targeting 17β-HSD3. The enzyme is a validated target for inhibiting intratumoral androgen biosynthesis in prostate cancer. Using this compound ensures that SAR studies are anchored to a known potent scaffold, enabling the rational design of next-generation non-steroidal inhibitors [1].

Synthesis of Chemical Probes for 17β-HSD3 Active Site Mapping

As a commercially available and validated precursor for methanesulfonate derivatives, this compound is perfectly suited for creating chemical probes to investigate the active site topology and substrate-binding pocket of 17β-HSD3. This application is supported by the compound's established use in the synthesis and biochemical evaluation of such derivatives, enabling researchers to generate covalent or high-affinity probes for mechanistic enzymology studies [1].

Structure-Activity Relationship (SAR) Studies on Alkyl-Phenylketones

The extensive comparative data available for this compound across a range of alkyl chain lengths (C1 to C11) makes it the cornerstone for any SAR study exploring the impact of hydrophobicity and steric bulk on 17β-HSD3 inhibition. Researchers can use this compound as the benchmark (most potent in the series) to systematically evaluate the effects of heteroatom substitution, chain branching, or ring modifications on enzyme inhibition and selectivity [1].

Antimicrobial Discovery Focusing on Phenolic Core Functionality

For research programs exploring novel antimicrobials based on the alkyl-phenylketone scaffold, this compound provides a suitable starting material. The documented finding that antimicrobial activity is exclusive to the free phenolic form, while O-substitution leads to a complete loss of activity, underscores the importance of this core structure. Researchers can use this compound to generate libraries of derivatives while maintaining the critical phenol group, exploring the impact of chain length and other modifications on potency and spectrum [1].

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